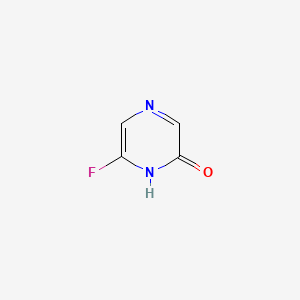
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide and its derivatives have been explored for their potential antiviral properties. A study by Kaddah et al. (2021) synthesized a similar compound which showed promising antiviral activity against infectious bursal disease virus (IBDV) in chicken embryos. This suggests potential applications in the production of vaccines for IBVD.
Nonlinear Optical Properties
The nonlinear optical properties of derivatives of this compound have been studied, indicating potential for applications in optical devices. Naseema et al. (2010) synthesized and analyzed the nonlinear optical properties of similar hydrazones, finding applications in optical limiters and switches.
Antimicrobial Properties
Several studies have focused on the antimicrobial potential of this compound and its derivatives. For example, Lfta et al. (2016) synthesized new quinazolinone derivatives that demonstrated antibacterial activity. Similarly, Ahmed et al. (2006) and Desai et al. (2011) also reported antimicrobial activities for similar compounds.
Cytotoxic Activity in Cancer Research
Compounds structurally related to (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide have been explored for their cytotoxic activities against various cancer cell lines. Nguyen et al. (2019) synthesized N-alkyl-plinabulin derivatives which showed strong cytotoxicity against several cancer cell lines.
Optical and Electrochemical Properties
Studies on the optical and electrochemical properties of compounds related to (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide suggest potential for development in materials science. For instance, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes that were characterized for their spectroscopic and electrochemical properties, indicating potential in materials applications.
Antioxidant and Anti-Inflammatory Activities
The antioxidant and anti-inflammatory activities of derivatives of this compound have also been investigated. Sayed et al. (2021) synthesized tetrahydroisoquinolines bearing a nitrophenyl group, which showed significant anticancer and antioxidant properties. Similarly, Somashekhar and Kotnal (2019) explored 1,3,4-oxadiazole derivatives for their anti-inflammatory properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide involves the condensation of 4-nitrobenzaldehyde with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide in the presence of acetic acid and subsequent cyclization to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzaldehyde (1.0 equiv) and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide (1.0 equiv) in acetic acid (10 mL) and stir the mixture at room temperature for 1 hour.", "Step 2: Add sodium acetate (1.5 equiv) to the reaction mixture and continue stirring for an additional 2 hours.", "Step 3: Pour the reaction mixture into ice-cold water (50 mL) and collect the resulting solid by filtration.", "Step 4: Wash the solid with water and dry it under vacuum to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol (10 mL) and reflux the mixture for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and collect the resulting solid by filtration.", "Step 7: Wash the solid with ethanol and dry it under vacuum to obtain the final product, (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide." ] } | |
Número CAS |
1105233-55-3 |
Nombre del producto |
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide |
Fórmula molecular |
C18H14N4O4 |
Peso molecular |
350.334 |
Nombre IUPAC |
2-(4-nitrophenyl)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14N4O4/c23-17(9-12-5-7-15(8-6-12)22(25)26)21-19-11-14-10-13-3-1-2-4-16(13)20-18(14)24/h1-8,10-11H,9H2,(H,20,24)(H,21,23)/b19-11+ |
Clave InChI |
SGEWXENZOCXGAQ-YBFXNURJSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)


![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)
![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)


![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)


![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)